(4-Benzylmorpholin-3-yl)methanamine hydrochloride
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Overview
Description
(4-Benzylmorpholin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylmorpholin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the morpholine derivative with benzyl chloride under basic conditions.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination, where the benzylmorpholine derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylmorpholin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted benzylmorpholine derivatives.
Scientific Research Applications
(4-Benzylmorpholin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-Benzylmorpholin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s binding affinity to these targets, while the morpholine ring provides structural stability. The methanamine group facilitates the formation of hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylmorpholin-2-yl)methanamine
- (4-Benzylmorpholin-3-yl)methanol
- (4-Benzylmorpholin-3-yl)acetic acid
Uniqueness
(4-Benzylmorpholin-3-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the morpholine ring provides a stable scaffold for further chemical modifications. The methanamine group allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H19ClN2O |
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Molecular Weight |
242.74 g/mol |
IUPAC Name |
(4-benzylmorpholin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H |
InChI Key |
VHAHGIZDWJXODW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
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